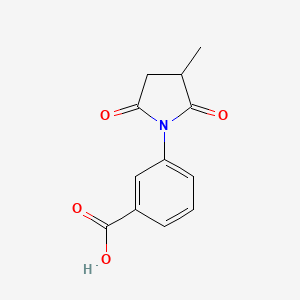

3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid

Description

BenchChem offers high-quality 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7-5-10(14)13(11(7)15)9-4-2-3-8(6-9)12(16)17/h2-4,6-7H,5H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGODKUTURWIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301231912 | |

| Record name | 3-(3-Methyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832739-55-6 | |

| Record name | 3-(3-Methyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid. This molecule, belonging to the N-aryl succinimide class, holds significant interest for researchers in medicinal chemistry and materials science due to its unique structural features and potential for further functionalization.

Introduction: The Significance of the N-Aryl Succinimide Scaffold

The N-aryl succinimide moiety is a prevalent structural motif in a wide array of biologically active compounds. The succinimide ring, a five-membered dicarboximide, imparts a unique combination of properties, including conformational rigidity and the ability to participate in hydrogen bonding. When attached to an aromatic system, such as a benzoic acid, the resulting molecule becomes a versatile building block for the synthesis of more complex chemical entities. Benzoic acid and its derivatives are fundamental components in modern drug discovery, offering a scaffold that can be readily modified to modulate pharmacological activity.[1][2]

This guide focuses specifically on the 3-substituted isomer, 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, providing a detailed exploration of its chemical and physical characteristics.

Molecular Structure and Identification

The foundational step in understanding the chemical behavior of any compound is a thorough characterization of its molecular structure.

Chemical Structure:

Caption: Proposed synthesis of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid.

Experimental Protocol (Hypothetical):

This protocol is based on a similar synthesis of a positional isomer and should be optimized for the synthesis of the title compound. [3]

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of 3-aminobenzoic acid and methylsuccinic anhydride.

-

Heating: The reaction mixture is heated to a temperature range of 120-140°C. This can be performed neat (without solvent) or in a high-boiling point solvent such as dimethylformamide (DMF) or toluene to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The crude product is then dissolved in a suitable organic solvent like ethyl acetate.

-

Purification: The organic solution is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted 3-aminobenzoic acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.

-

Final Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid.

Physicochemical Properties

Detailed experimental data for the physical properties of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid are not extensively reported. However, some properties can be inferred from available data and comparison with similar structures.

Table 2: Physicochemical Properties

| Property | Value | Remarks |

| Melting Point | Not explicitly reported. Expected to be a solid at room temperature. For comparison, benzoic acid has a melting point of 121-123°C. [4] | Further experimental determination is required. |

| Boiling Point | Not reported. | Likely to decompose at high temperatures. |

| Solubility | Not explicitly reported. Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, acetonitrile, dichloromethane, and ethyl acetate. [5][6] | The presence of the carboxylic acid group may allow for solubility in basic aqueous solutions through salt formation. |

| Appearance | Expected to be a crystalline solid. | Based on the typical appearance of similar organic acids. |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of the molecule. While specific spectra for 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid are not available in the searched literature, the expected key features are outlined below based on the functional groups present.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, the protons on the succinimide ring, and the methyl group. The aromatic protons would likely appear as a complex multiplet in the region of 7.0-8.5 ppm. The methine and methylene protons of the pyrrolidine ring would resonate further upfield, and the methyl group protons would appear as a doublet.

-

¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbons of the succinimide and carboxylic acid groups (typically in the 165-180 ppm region), aromatic carbons, and the aliphatic carbons of the succinimide ring and the methyl group.

5.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of the functional groups.

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300-2500 | Broad |

| C-H stretch (Aromatic) | 3100-3000 | Medium |

| C-H stretch (Aliphatic) | 3000-2850 | Medium |

| C=O stretch (Imide) | ~1770 and ~1700 | Strong |

| C=O stretch (Carboxylic acid) | ~1700 | Strong |

| C=C stretch (Aromatic) | 1600-1450 | Medium |

5.3. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of 233.22. Fragmentation patterns would involve the loss of the carboxyl group, cleavage of the succinimide ring, and other characteristic fragmentations.

Reactivity and Chemical Behavior

The chemical reactivity of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is dictated by its constituent functional groups: the carboxylic acid and the succinimide ring.

Reactivity Profile:

Caption: Key reactive sites of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid.

-

Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional handle for various chemical transformations. It can undergo esterification with alcohols, form amides with amines, and be converted to an acid chloride, which is a more reactive intermediate for acylation reactions.

-

Succinimide Ring: The succinimide ring is generally stable under neutral and acidic conditions. However, under basic conditions, it can be susceptible to hydrolytic ring-opening to form the corresponding succinamic acid derivative. The carbonyl groups of the imide can also be reduced using strong reducing agents.

Thermal Stability: Succinimide-based compounds are generally considered to be thermally stable. [7]This property is advantageous for synthetic manipulations that require elevated temperatures. However, detailed thermal analysis, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be necessary to determine the precise decomposition temperature and thermal behavior of this specific compound.

Potential Applications in Research and Development

While specific biological activities for 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid have not been extensively reported, the broader class of N-aryl succinimides and benzoic acid derivatives are of significant interest in drug discovery and materials science.

Potential Research Areas:

-

Medicinal Chemistry: The succinimide scaffold is present in a number of approved drugs with diverse therapeutic applications. This compound can serve as a valuable starting material for the synthesis of novel therapeutic agents. The carboxylic acid group provides a convenient point for conjugation to other molecules of interest, such as peptides or targeting ligands. Research has shown that benzoic acid derivatives can act as inhibitors for various enzymes, including acetylcholinesterase and carbonic anhydrase, which are relevant targets for neurodegenerative diseases. [8]* Enzyme Inhibitor Screening: Given the structural similarities to known enzyme inhibitors, this compound could be screened against a panel of enzymes to identify potential biological targets.

-

Materials Science: The rigid structure and potential for hydrogen bonding make this class of molecules interesting for the development of novel organic materials with specific electronic or photophysical properties.

Conclusion and Future Directions

3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a molecule with significant potential as a building block in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known chemical properties and offers insights into its synthesis, characterization, and potential applications based on the chemistry of its constituent functional groups.

Future research efforts should focus on the detailed experimental validation of its physicochemical properties, including a definitive melting point and solubility profile. The development and publication of a robust and optimized synthesis protocol would be highly beneficial to the scientific community. Furthermore, a thorough investigation of its biological activity through systematic screening against various therapeutic targets could uncover novel applications in drug discovery.

References

-

Barker, D., et al. A Convenient Synthesis of 2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic Acid. Synthesis, 2003(05), 656-658. (URL: [Link])

-

Gül, H. İ., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282. (URL: [Link])

-

Thermal Stability and Reactivity of Succinimide-Based Halogenating Reagents. Nanjing Suru Chemical Co., Ltd. (URL: [Link])

- 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13...

-

Bozdoğan, B., et al. (2017). Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(2), 217-221. (URL: [Link])

-

4-Hydroxy-3-methylbenzoic acid 13C NMR Spectrum (1D, 700 MHz, D2O, predicted). Human Metabolome Database. (URL: [Link])

- Synthesis of 2,5-dioxopyrrolidin-1-yl...

-

Al-Ostoot, F. H., et al. (2025). Synthesis, In Silico, and Biological Evaluation of Non-Hydroxamate Benzoic Acid-Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). Chemistry & Biodiversity, e202501492. (URL: [Link])

-

Szychowski, K. A., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5057. (URL: [Link])

-

Stoyanov, S. D., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(10), 118. (URL: [Link])

-

Zhang, C., et al. (2019). The solubility of benzoic acid in seven solvents. Journal of Chemical & Engineering Data, 64(12), 5437-5443. (URL: [Link])

- FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3].

- FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA).

-

Sanna, M., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 983. (URL: [Link])

-

Armistead, F. J., et al. (2025). Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes. Synlett, 36(16), 2603-2608. (URL: [Link])

-

3-(2,5-Dioxo-1-pyrrolidinyl)benzoic acid - Optional[FTIR] - Spectrum. SpectraBase. (URL: [Link])

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. (URL: [Link])

-

Khan, K. M., et al. (2021). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules, 26(23), 7306. (URL: [Link])

-

3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid. PubChem. (URL: [Link])

-

Ranucci, E., et al. (2021). A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. Organometallics, 40(15), 2449-2459. (URL: [Link])

-

Pappa, G. D., et al. (2016). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 61(6), 2091-2099. (URL: [Link])

-

Ran, Y., et al. (2016). Synthesis, Biological Evaluation, and Molecular Docking of (R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile as Dipeptidyl Peptidase IV Inhibitors. Chemical Biology & Drug Design, 87(2), 290-295. (URL: [Link])

-

Patel, D. R., et al. (2022). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 27(19), 6649. (URL: [Link])

-

Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-defined Binary and Ternary Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. (URL: [Link])

-

4-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid. PubChem. (URL: [Link])

-

4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID. Matrix Fine Chemicals. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. preprints.org [preprints.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Melting point standard 121-123°C analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. suru-chem.com [suru-chem.com]

- 8. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a comprehensive strategy for elucidating the mechanism of action of the novel small molecule, 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid. In the absence of definitive preclinical data, this document presents a hypothesis-driven approach grounded in the molecule's structural motifs—a succinimide ring and a benzoic acid derivative. Drawing parallels with structurally analogous compounds, we postulate a primary mechanism centered on the modulation of neuronal ion channels or enzyme inhibition. This guide provides a structured framework for the systematic investigation of this compound, from initial in silico target prediction to rigorous in vitro and in vivo validation. Detailed experimental protocols, data interpretation guidelines, and visual workflows are furnished to empower researchers in their exploration of this promising therapeutic candidate.

Introduction and Molecular Overview

3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a synthetic organic compound featuring a chiral center at the 3-position of the succinimide ring. Its structure integrates two key pharmacophores: the 2,5-dioxopyrrolidine (succinimide) moiety and a meta-substituted benzoic acid. The succinimide ring is a well-established constituent of several anticonvulsant drugs, known to modulate neuronal excitability.[1] The benzoic acid group, a common scaffold in medicinal chemistry, is associated with a wide array of biological activities, including enzyme inhibition.[2][3] A structural isomer, (R)-2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, has been reported to possess potential anticonvulsant and antinociceptive properties, suggesting it may function as an enzyme inhibitor or a modulator of protein-ligand interactions.[4] This precedent strongly suggests a neuro-modulatory or enzymatic inhibitory role for our subject compound.

Molecular Structure:

-

IUPAC Name: 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid

-

Molecular Formula: C₁₂H₁₁NO₄

-

Molecular Weight: 233.22 g/mol

-

Key Structural Features:

-

Aromatic carboxylic acid (benzoic acid)

-

N-substituted succinimide ring

-

Chiral center at the 3-position of the pyrrolidine ring

-

Hypothetical Mechanism of Action: A Dual-Pronged Postulate

Based on the structural analysis and a review of analogous compounds, we propose a primary hypothetical mechanism of action centered on two potential pathways:

Hypothesis 1: Inhibition of Voltage-Gated Calcium Channels. The succinimide moiety is a cornerstone of ethosuximide, a known T-type calcium channel blocker used in the treatment of absence seizures.[1] We hypothesize that 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid may similarly interact with and inhibit the activity of voltage-gated calcium channels, leading to a reduction in neuronal excitability.

Hypothesis 2: Enzyme Inhibition. The benzoic acid scaffold is prevalent in numerous enzyme inhibitors.[2][3][5] We postulate that the compound may act as a competitive or non-competitive inhibitor of a key enzyme involved in neurotransmitter metabolism or signaling cascades. Potential targets could include, but are not limited to, cyclooxygenases (COXs), lipoxygenases (LOXs), or other enzymes implicated in neurological or inflammatory pathways.

A Roadmap for Mechanistic Elucidation: From In Silico Prediction to In Vivo Validation

The following sections outline a systematic and multi-tiered approach to investigate the proposed mechanisms of action.

Tier 1: In Silico Target Prediction and Physicochemical Profiling

The initial phase involves computational modeling to predict potential biological targets and to assess the drug-like properties of the compound.

-

Objective: To identify a prioritized list of potential protein targets for 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid.

-

Methodology: A combination of ligand-based and structure-based virtual screening approaches is recommended.

-

Ligand-Based Screening: Utilize platforms such as SwissTargetPrediction, SuperPred, or SEA to compare the 2D/3D structure of the compound against libraries of known active ligands.

-

Structure-Based Screening (Molecular Docking): Perform molecular docking studies against a panel of high-interest targets, including various subtypes of voltage-gated calcium channels, COX-1/2, 5-LOX, and other relevant enzymes. This will predict binding affinities and interaction modes.

-

Caption: In Silico Target Prediction Workflow.

-

Objective: To computationally assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.

-

Methodology: Employ computational tools like SwissADME or pkCSM to predict parameters such as oral bioavailability, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicities.[6]

Table 1: Predicted Physicochemical and ADMET Properties

| Parameter | Predicted Value | Implication for Further Studies |

| Molecular Weight | 233.22 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | Predicted Value | Influences solubility and permeability |

| Water Solubility | Predicted Value | Key for formulation development |

| BBB Permeability | Predicted/No | Critical for CNS-acting drug potential |

| CYP Inhibition | Predicted Subtypes | Potential for drug-drug interactions |

| Oral Bioavailability | Predicted % | Guides route of administration in vivo |

Tier 2: In Vitro Validation of Predicted Targets

The second phase focuses on experimentally validating the high-priority targets identified in the in silico screening.

-

Objective: To confirm direct binding of the compound to the predicted target proteins.

-

Recommended Assays:

-

Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding (kₐ, kₔ) and affinity (K₋).

-

Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing K₋, ΔH, and ΔS.

-

Thermal Shift Assay (TSA): A high-throughput method to assess ligand binding by measuring changes in protein thermal stability.

-

-

Objective: To determine the functional consequence of compound binding (i.e., inhibition or potentiation).

Protocol 1: Electrophysiological Assessment of Voltage-Gated Calcium Channel Activity

-

Cell Line: Utilize a stable cell line expressing the specific calcium channel subtype of interest (e.g., HEK293 cells expressing Cav3.1, Cav3.2, or Cav3.3 for T-type channels).

-

Method: Whole-cell patch-clamp electrophysiology.

-

Procedure: a. Culture cells to 50-70% confluency. b. Prepare intracellular and extracellular recording solutions. c. Obtain a whole-cell patch configuration. d. Apply voltage steps to elicit calcium currents. e. Establish a stable baseline recording. f. Perfuse the cells with increasing concentrations of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid. g. Record changes in current amplitude and kinetics.

-

Data Analysis: Calculate the IC₅₀ value from the concentration-response curve.

Protocol 2: Enzyme Inhibition Assay (Example: COX-2)

-

Enzyme Source: Recombinant human COX-2.

-

Substrate: Arachidonic acid.

-

Detection Method: A colorimetric or fluorometric assay that measures the production of prostaglandin E2 (PGE2).

-

Procedure: a. Pre-incubate COX-2 with varying concentrations of the test compound. b. Initiate the reaction by adding arachidonic acid. c. Incubate for a defined period at 37°C. d. Stop the reaction. e. Quantify PGE2 production using a commercial ELISA kit.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Caption: In Vitro Target Validation Workflow.

Tier 3: Cellular and In Vivo Model Systems

The final phase of the investigation involves assessing the compound's activity in more complex biological systems to establish a clear link between its molecular mechanism and its physiological effects.

-

Objective: To evaluate the compound's effects in a cellular context.

-

Recommended Models:

-

Neuronal Cell Cultures: Primary neurons or differentiated neuroblastoma cell lines can be used to assess effects on neuronal firing, neurotransmitter release, and cell viability.

-

Inflammatory Cell Models: Macrophage or microglial cell lines can be used to investigate anti-inflammatory effects if an enzyme in the inflammatory cascade is identified as a target.

-

-

Objective: To determine if the compound engages its target in a living organism and produces a therapeutic effect.

-

Model Selection: The choice of animal model will be dictated by the confirmed in vitro mechanism.

-

For Anticonvulsant Activity: Models such as the pentylenetetrazole (PTZ)-induced seizure model or the maximal electroshock (MES) test in rodents.

-

For Analgesic/Anti-inflammatory Activity: Models like the hot plate test, formalin test, or carrageenan-induced paw edema in rodents.

-

Table 2: Summary of Proposed Mechanistic Studies

| Phase | Methodology | Key Questions Addressed | Expected Outcome |

| Tier 1: In Silico | Virtual Screening & ADMET Prediction | What are the most likely biological targets? Is the compound "drug-like"? | Prioritized list of targets; go/no-go decision for synthesis/procurement. |

| Tier 2: In Vitro | Binding & Functional Assays | Does the compound bind to the predicted targets? Does it modulate their function? | Confirmation of direct target interaction and determination of potency (IC₅₀/EC₅₀). |

| Tier 3: In Vivo | Cellular & Animal Models | Does the compound exert a biological effect in cells and animals consistent with its in vitro mechanism? | Demonstration of in vivo target engagement and efficacy, providing proof-of-concept. |

Conclusion and Future Directions

This guide presents a structured and scientifically rigorous framework for elucidating the mechanism of action of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid. By systematically progressing from in silico prediction to in vitro validation and in vivo efficacy studies, researchers can efficiently and effectively characterize the therapeutic potential of this novel compound. The insights gained from this comprehensive approach will be instrumental in guiding future lead optimization efforts and preclinical development.

References

-

Chen, C. H., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(9), 1517-1524. [Link]

-

Cook, D., et al. (2014). Lessons learned from the fate of AstraZeneca's drug pipeline: a five-dimensional framework. Nature Reviews Drug Discovery, 13(6), 419-431. [Link]

-

Crunelli, V., & Leresche, N. (2002). Childhood absence epilepsy: genes, channels, neurons and networks. Nature Reviews Neuroscience, 3(5), 371-382. [Link]

-

Daina, A., et al. (2017). SwissADME: a free web server to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

Gfeller, D., et al. (2013). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 41(W1), W327-W332. [Link]

-

Jedrzejas, M. J., et al. (1996). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 39(16), 3107-3114. [Link]

-

Kaserer, T., et al. (2015). SuperPred: A new web server for predicting the therapeutic class of drugs. Journal of Chemical Information and Modeling, 55(11), 2210-2216. [Link]

-

Keiser, M. J., et al. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197-206. [Link]

-

Pires, D. E., et al. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

-

Wawer, M., et al. (2014). In silico methods for identification of potential therapeutic targets. Journal of Cheminformatics, 6(1), 21. [Link]

-

Zeslawska, E., et al. (2022). Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. Molecules, 27(23), 8565. [Link]

-

Andhiarto, Y., et al. (2021). In Silico Analysis and ADMET Prediction of Flavonoid Compounds from Syzigium cumini var. album on α-Glucosidase Receptor for Searching Anti-Diabetic Drug Candidates. Pharmacognosy Journal, 13(1), 123-131. [Link]

-

ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

Sources

- 1. Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy (R)-2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid | 474902-30-2 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. phcogj.com [phcogj.com]

Spectroscopic Characterization of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid: A Technical Guide

Introduction

3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, with the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol , is a molecule of significant interest in the fields of medicinal chemistry and drug development.[1] Its structure, featuring a substituted benzoic acid moiety linked to a methyl-pyrrolidinedione ring, presents a unique scaffold for the design of novel therapeutic agents. The precise characterization of this molecule is paramount for its application in research and development, ensuring its identity, purity, and stability.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The predicted ¹H NMR spectrum of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons of the benzoic acid ring and the aliphatic protons of the methyl-pyrrolidinedione ring.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~8.2 | Singlet | 1H | Ar-H |

| ~8.0 | Doublet | 1H | Ar-H |

| ~7.8 | Doublet | 1H | Ar-H |

| ~7.6 | Triplet | 1H | Ar-H |

| ~3.0 | Multiplet | 1H | -CH(CH₃)- |

| ~2.7 | Doublet of Doublets | 1H | -CH₂- (diastereotopic) |

| ~2.5 | Doublet of Doublets | 1H | -CH₂- (diastereotopic) |

| ~1.2 | Doublet | 3H | -CH₃ |

Causality of Experimental Choices and Interpretation:

The choice of DMSO-d₆ as a solvent is due to its ability to dissolve a wide range of organic compounds and its characteristic solvent peak that does not interfere with the signals of interest. The broad singlet observed at a downfield chemical shift (~13.0 ppm) is a hallmark of a carboxylic acid proton, which is highly deshielded due to the electronegativity of the oxygen atoms and its involvement in hydrogen bonding.

The aromatic region is predicted to show four distinct signals for the protons on the 1,3-disubstituted benzene ring. The substitution pattern breaks the symmetry of the ring, leading to complex splitting patterns (doublets and triplets) based on the coupling between adjacent protons. The exact chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and the succinimide groups.

The aliphatic region reveals the protons of the 3-methyl-2,5-dioxopyrrolidine ring. The methine proton adjacent to the methyl group is expected to appear as a multiplet due to coupling with the neighboring methylene and methyl protons. The two protons of the methylene group are diastereotopic due to the adjacent chiral center (the carbon bearing the methyl group), and are therefore expected to appear as two separate signals, likely as doublets of doublets. The methyl group protons will appear as a doublet, being split by the adjacent methine proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a standard 5 mm probe.

-

Data Acquisition:

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities of the signals to determine spin-spin coupling patterns.

-

Workflow for ¹H NMR Analysis

Caption: Workflow for obtaining and interpreting a ¹H NMR spectrum.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C=O (succinimide) |

| ~176 | C=O (succinimide) |

| ~167 | -COOH |

| ~138 | Ar-C |

| ~132 | Ar-C |

| ~130 | Ar-CH |

| ~129 | Ar-CH |

| ~126 | Ar-CH |

| ~125 | Ar-CH |

| ~35 | -CH(CH₃)- |

| ~33 | -CH₂- |

| ~15 | -CH₃ |

Causality of Experimental Choices and Interpretation:

The predicted spectrum shows 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The carbonyl carbons of the succinimide and the carboxylic acid are the most deshielded and appear at the downfield end of the spectrum. The two carbonyl carbons of the succinimide are chemically non-equivalent and are expected to have slightly different chemical shifts.

The aromatic region is predicted to show six signals, four for the protonated aromatic carbons and two for the quaternary aromatic carbons. The chemical shifts of these carbons are influenced by the nature of the substituents on the benzene ring.

The aliphatic region will contain signals for the methine, methylene, and methyl carbons of the 3-methyl-2,5-dioxopyrrolidine ring. The chemical shifts of these carbons are in the expected upfield region for sp³-hybridized carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a standard 5 mm probe, tuned to the ¹³C frequency (approximately 125 MHz).

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 200 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, which may be significantly more than for ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ (δ = 39.52 ppm).

-

Predicted Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z (Mass-to-Charge Ratio) | Ion |

| 234.06 | [M+H]⁺ (Positive Ion Mode) |

| 232.05 | [M-H]⁻ (Negative Ion Mode) |

Causality of Experimental Choices and Interpretation:

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, as it typically results in the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation. The observation of these ions allows for the unambiguous determination of the molecular weight of the compound.

In tandem mass spectrometry (MS/MS) experiments, the molecular ion would be selected and fragmented to provide structural information. Predicted fragmentation pathways could include the loss of CO₂ from the carboxylic acid group, or cleavage of the succinimide ring.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire spectra in both positive and negative ion modes over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Compare the observed mass to the calculated exact mass of the compound to confirm its elemental composition.

-

Workflow for Mass Spectrometry Analysis

Caption: Workflow for obtaining and interpreting a mass spectrum.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 1770 (strong) | C=O stretch (asymmetric) | Succinimide |

| 1700 (strong) | C=O stretch (symmetric) | Succinimide |

| 1685 (strong) | C=O stretch | Carboxylic acid |

| 1600, 1475 | C=C stretch | Aromatic ring |

| 1300-1200 | C-O stretch | Carboxylic acid |

| 1250 | C-N stretch | Succinimide |

Causality of Experimental Choices and Interpretation:

The IR spectrum is predicted to be dominated by strong absorption bands corresponding to the various carbonyl groups in the molecule. The two carbonyl groups of the succinimide are expected to show two distinct stretching vibrations, an asymmetric and a symmetric stretch. The carbonyl group of the carboxylic acid will also show a strong absorption.

A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The presence of this band is a strong indicator of the carboxylic acid functional group.

The absorptions in the 1600-1475 cm⁻¹ region are characteristic of the C=C stretching vibrations of the aromatic ring. The C-O stretching of the carboxylic acid and the C-N stretching of the succinimide will also give rise to characteristic bands in the fingerprint region of the spectrum.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the sample on the ATR crystal or in the KBr pellet holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Conclusion

The comprehensive spectroscopic analysis presented in this guide, though predictive, provides a robust and scientifically grounded framework for the characterization of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid. The predicted ¹H and ¹³C NMR, Mass Spectrometry, and IR data are based on established principles and data from analogous structures. This guide serves as a valuable resource for researchers in the synthesis, purification, and application of this compound, enabling them to confidently interpret their own experimental data and ensure the integrity of their scientific endeavors.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid in Organic Solvents

Introduction

3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a molecule of interest in contemporary drug discovery and development. Its chemical architecture, featuring a benzoic acid moiety linked to a substituted succinimide ring, presents a unique combination of functional groups that dictate its physicochemical properties. A thorough understanding of its solubility in various organic solvents is paramount for researchers and scientists, as it directly impacts formulation development, reaction chemistry, purification strategies, and ultimately, the bioavailability of potential therapeutic agents.

This technical guide provides a comprehensive analysis of the predicted solubility of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, grounded in an expert evaluation of its molecular structure. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility, ensuring scientific integrity and reproducibility.

Physicochemical Properties and Solubility Prediction

An accurate prediction of a compound's solubility behavior is rooted in the principle of "like dissolves like," which correlates the polarity of the solute and the solvent. The structure of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is amphiphilic, possessing both polar and non-polar regions that will govern its interactions with different organic solvents.

Molecular Structure Analysis:

-

Benzoic Acid Moiety: This portion of the molecule consists of a non-polar benzene ring and a highly polar carboxylic acid group (-COOH).[1][2][3] The carboxylic acid group is a strong hydrogen bond donor and acceptor, and its presence significantly increases the polarity of this fragment.[4][5] The pKa of benzoic acid is approximately 4.2, indicating it is a weak acid.[6][7][8][9][10]

-

3-Methyl-2,5-dioxopyrrolidine (Succinimide) Moiety: The succinimide ring contains two polar carbonyl groups (C=O) and a nitrogen atom. These carbonyl groups act as hydrogen bond acceptors. While unsubstituted succinimide has a pKa of about 9.5-9.6, the N-substitution in the target molecule will influence its acidity.[11][12][13][14] The imide structure contributes to the overall polarity of the molecule.

-

Methyl Group: The methyl group (-CH3) on the succinimide ring is a small, non-polar functional group that will have a minor impact on the overall solubility, slightly increasing its lipophilicity.

Predicted Solubility Profile:

Based on the analysis of its functional groups, the following solubility profile for 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is predicted:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are expected to be excellent solvents. Their ability to act as hydrogen bond acceptors will facilitate strong interactions with the carboxylic acid's hydroxyl group.

-

Moderate to Good Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are predicted to be effective solvents. They can act as both hydrogen bond donors and acceptors, interacting with both the carboxylic acid and the succinimide carbonyl groups.[15] However, the non-polar benzene ring may slightly limit the solubility compared to polar aprotic solvents.

-

Limited Solubility in Non-Polar Solvents: Solvents with low polarity, such as hexane, cyclohexane, and toluene, are expected to be poor solvents for this compound. The dominant polar functional groups will have weak interactions with these non-polar molecules.

-

pH-Dependent Solubility in Protic Solvents: The presence of the acidic carboxylic acid group suggests that the solubility in protic solvents, particularly water and alcohols, will be pH-dependent. In basic conditions, the carboxylic acid will deprotonate to form a more polar and, therefore, more soluble carboxylate salt.

This predictive analysis provides a strong foundation for the selection of solvents in experimental solubility determination.

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility.[16][17] This method ensures that a state of equilibrium is reached between the dissolved and undissolved compound, providing a true measure of its maximum solubility in a given solvent at a specific temperature.[16]

Rationale for Method Selection

The shake-flask method is chosen for its accuracy and reliability in determining thermodynamic equilibrium solubility. This is crucial for applications in drug development where understanding the maximum stable concentration in a formulation is critical.[18] Alternative high-throughput methods often measure kinetic solubility, which can overestimate the true solubility due to the formation of supersaturated solutions.[16]

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid in a range of organic solvents.

Materials:

-

3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the selected solvents)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Solvent Selection:

A diverse range of solvents should be selected to cover a spectrum of polarities.[19][20][21][22][23][24]

Table 1: Suggested Organic Solvents for Solubility Determination

| Solvent Class | Examples | Predicted Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate |

| Non-Polar | Toluene, Dichloromethane (DCM) | Low |

| Aliphatic Non-Polar | n-Hexane, Cyclohexane | Very Low |

Procedure:

-

Preparation of Vials: Add an excess amount of solid 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid to each glass vial. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium can be established.

-

Addition of Solvent: Accurately pipette a known volume of the selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.[16][25]

-

Phase Separation: After equilibration, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw a supernatant aliquot from each vial using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Sample Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[26][27][28][29][30] A calibration curve prepared with known concentrations of the compound in the same solvent must be used for accurate quantification.

Data Analysis and Reporting:

The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. Results should be reported in units such as mg/mL or mol/L at the specified temperature.

Sources

- 1. Is benzoic acid polar or nonpolar?_Chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. topblogtenz.com [topblogtenz.com]

- 4. investigadores.unison.mx [investigadores.unison.mx]

- 5. Hydrogen Bonding in carboxylic acids [ns1.almerja.com]

- 6. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 8. global.oup.com [global.oup.com]

- 9. proprep.com [proprep.com]

- 10. library.gwu.edu [library.gwu.edu]

- 11. chembk.com [chembk.com]

- 12. Succinimide CAS#: 123-56-8 [m.chemicalbook.com]

- 13. Succinimide [drugfuture.com]

- 14. suru-chem.com [suru-chem.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. enamine.net [enamine.net]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 19. research.cbc.osu.edu [research.cbc.osu.edu]

- 20. lab.vanderbilt.edu [lab.vanderbilt.edu]

- 21. Reagents & Solvents [chem.rochester.edu]

- 22. shodex.com [shodex.com]

- 23. organicchemistrydata.org [organicchemistrydata.org]

- 24. caymanchem.com [caymanchem.com]

- 25. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 26. improvedpharma.com [improvedpharma.com]

- 27. pharmaguru.co [pharmaguru.co]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. ijsrtjournal.com [ijsrtjournal.com]

A Technical Guide to the Biological Activity of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic Acid: A Succinimide Derivative with Therapeutic Potential

Section 1: Introduction and Chemical Profile

This technical guide provides an in-depth exploration of the biological activity of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid. This compound belongs to the succinimide class of molecules, a well-established and significant scaffold in medicinal chemistry. The succinimide ring, a five-membered ring containing an imide group, is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse therapeutic applications.[1]

The structure of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid integrates this succinimide core with a benzoic acid moiety. This combination of a reactive heterocyclic system and an aromatic carboxylic acid suggests a high potential for multifaceted biological interactions and serves as a promising starting point for drug discovery and development.

Chemical Identity:

-

Systematic Name: 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid

-

CAS Number: 832739-55-6[2]

The synthesis of this class of compounds is typically achieved through the condensation of an appropriate aminobenzoic acid with a substituted anhydride. For the 2-isomer of this compound, a reported method involves the fusion of anthranilic acid with citraconic anhydride, followed by hydrogenation.[4] A similar approach, starting with 3-aminobenzoic acid, represents a viable synthetic route for the title compound.

Section 2: The Pharmacological Landscape of N-Substituted Succinimide Derivatives

While specific research on the 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid isomer is limited, the extensive body of literature on the broader class of succinimide derivatives provides a robust framework for predicting its potential biological activities. This chemical family is renowned for its wide-ranging pharmacological effects.[1]

-

Anticonvulsant Activity: This is the most historically significant and well-documented activity of succinimides. Compounds containing this scaffold have shown broad-spectrum efficacy in various preclinical seizure models, including the maximal electroshock (MES) and pentylenetetrazol (scPTZ) tests.[5] Their mechanism often involves the modulation of neuronal ion channels or neurotransmitter transporters.[6]

-

Anti-inflammatory and Analgesic Effects: Many N-substituted succinimides have been investigated as anti-inflammatory agents.[1] Their activity is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[7] The benzoic acid moiety in the title compound is also a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), further supporting this potential activity.[8]

-

Enzyme Inhibition: The succinimide core can be tailored to inhibit various enzymes. Studies have demonstrated potent inhibitory activity against cholinesterases (relevant to Alzheimer's disease), as well as α-amylase and α-glucosidase (relevant to diabetes).[9][10]

-

Antitumor and Cytotoxic Potential: A growing body of evidence highlights the anticancer properties of succinimide derivatives.[1] These compounds can induce apoptosis and exhibit cytotoxicity against various cancer cell lines, making them valuable leads in oncology research.[11][12]

-

Antimicrobial Activity: Various N-substituted maleimides and succinimides have been synthesized and tested, revealing significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[13]

Section 3: Postulated Mechanisms of Action

Based on the established pharmacology of its chemical class, we can postulate several key mechanisms through which 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid may exert its biological effects. Experimental validation of these hypotheses is a critical next step.

3.1 Neurological Activity via Glutamate Transporter Modulation

A novel and promising mechanism for succinimide-based anticonvulsants is the positive allosteric modulation of Excitatory Amino Acid Transporter 2 (EAAT2).[6][14] EAAT2 is the primary transporter responsible for clearing glutamate from the synaptic cleft in the central nervous system. Enhancing its activity reduces neuronal hyperexcitability, a key factor in seizures.

Caption: Postulated modulation of the EAAT2 glutamate transporter.

3.2 Anti-inflammatory Action via COX Enzyme Inhibition

The structural similarity of the benzoic acid portion to known NSAIDs suggests a high probability of interaction with cyclooxygenase (COX) enzymes. These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over COX-1 is a primary goal in modern anti-inflammatory drug design to minimize gastrointestinal side effects.

Caption: The arachidonic acid cascade and COX enzyme inhibition.

Section 4: A Framework for Experimental Validation

To systematically evaluate the biological potential of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, a multi-phase experimental approach is recommended. This workflow ensures that foundational data on cytotoxicity informs the design of more complex mechanistic studies.

Sources

- 1. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Asymmetric synthesis and in vivo/in vitro characterization of new hybrid anticonvulsants derived from (2,5-dioxopyrrolidin-1-yl)phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]

- 9. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF ELEVEN N-SUBSTITUTED MALEIMIDES | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

In Vitro Anticonvulsant Screening of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid: A Technical Guide for Preclinical Drug Discovery

Distribution: For Researchers, Scientists, and Drug Development Professionals in the field of Neuroscience and Epilepsy Therapeutics.

Abstract

This technical guide provides a comprehensive framework for the in vitro anticonvulsant screening of the novel compound, 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid. Recognizing the therapeutic legacy and mechanistic action of succinimide-based anticonvulsants, this document outlines a structured, multi-tiered approach to evaluate the compound's potential efficacy. We delve into the foundational neurobiology of epilepsy, focusing on the critical imbalance between excitatory and inhibitory signaling that underpins seizure activity. The guide details the chemical synthesis of the target compound, followed by robust, step-by-step protocols for primary high-throughput screening using fluorescence-based assays targeting T-type calcium channels. Subsequently, a more definitive, lower-throughput validation using patch-clamp electrophysiology is described. The causality behind each experimental choice is explained, ensuring that the described protocols are self-validating and grounded in established scientific principles. Data interpretation and presentation are standardized through structured tables, and complex workflows are clarified with visual diagrams. This document is intended to serve as a practical and scientifically rigorous resource for researchers aiming to identify and characterize new chemical entities for the treatment of epilepsy.

Introduction: The Rationale for Investigating a Novel Succinimide Derivative

Epilepsy is a complex neurological disorder characterized by recurrent seizures, which result from excessive and synchronous neuronal firing in the brain.[1] At its core, epileptogenesis often involves a disruption of the delicate balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission.[2][3] A key principle in anticonvulsant drug development is the modulation of neuronal excitability, often by targeting the ion channels that govern this process.[4][5]

The succinimide class of drugs, which includes ethosuximide, has a long-standing role in the management of absence seizures.[6][7] Their primary mechanism of action is the inhibition of low-voltage-activated T-type calcium channels, particularly in thalamic neurons.[8][9] These channels are instrumental in generating the characteristic spike-and-wave discharges observed in absence seizures.[8] The compound of interest, 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, incorporates the critical pyrrolidine-2,5-dione (succinimide) pharmacophore, making it a rational candidate for investigation as a novel anticonvulsant. The addition of a benzoic acid moiety at the 3-position introduces novel physicochemical properties that may influence its potency, selectivity, and pharmacokinetic profile.

This guide will provide a detailed roadmap for the initial in vitro evaluation of this compound, from its chemical synthesis to a multi-stage screening process designed to rigorously assess its potential as a T-type calcium channel blocker and, by extension, a viable anticonvulsant candidate.

Synthesis of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid

The synthesis of the target compound can be approached through a condensation reaction, a common method for forming imides from anhydrides and amines. A plausible and efficient synthetic route involves the reaction of 3-aminobenzoic acid with 2-methylmaleic anhydride (citraconic anhydride), followed by a reduction of the resulting double bond.

Proposed Synthetic Pathway

The synthesis is a two-step process:

-

Condensation: 3-Aminobenzoic acid is reacted with citraconic anhydride to form 3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid.

-

Hydrogenation: The intermediate is then subjected to catalytic hydrogenation to reduce the double bond in the pyrrole ring, yielding the final product, 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

-

Combine equimolar amounts of 3-aminobenzoic acid and citraconic anhydride in a round-bottom flask.

-

Heat the mixture without a solvent at 120-140°C for 18-20 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, dissolve the crude product in a suitable solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude intermediate.

-

Purify the intermediate by recrystallization or column chromatography.

Step 2: Synthesis of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid

-

Dissolve the purified intermediate in methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (approximately 5-10% by weight of the substrate).

-

Stir the mixture under a hydrogen atmosphere (using a hydrogen-filled balloon or a hydrogenation apparatus) at room temperature for 2-3 days.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent to yield the final product, 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, which can be further purified by recrystallization if necessary.

In Vitro Screening Cascade: A Phased Approach

A tiered screening approach is recommended to efficiently evaluate the anticonvulsant potential of the synthesized compound. This begins with a high-throughput primary screen to identify activity at the target, followed by a more detailed secondary screen to confirm and characterize this activity.

Tier 1: High-Throughput Screening (HTS) via Fluorescence-Based Assay

The initial screen aims to rapidly assess the compound's ability to block T-type calcium channels. A fluorescence-based assay using a calcium-sensitive dye is an efficient method for this purpose in a high-throughput format.[2][5]

Principle of the Assay

This assay utilizes a cell line stably expressing the target T-type calcium channel (e.g., Cav3.1, Cav3.2, or Cav3.3). The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[2] A key challenge with T-type channels is their inactivation at typical cell resting membrane potentials.[5] To overcome this, the cell membrane potential is hyperpolarized to a level that removes this inactivation, making the channels available for opening upon depolarization. Depolarization, typically induced by adding a solution with a high potassium concentration, opens the channels, leading to an influx of calcium and a measurable increase in fluorescence. The test compound's ability to block this channel is quantified by the reduction in the fluorescence signal.

Detailed Protocol: Fluorescence-Based T-Type Calcium Channel Assay

Materials:

-

HEK293 cells stably expressing the human Cav3.2 T-type calcium channel.

-

Black-walled, clear-bottom 384-well microplates.

-

Fluo-4 AM calcium indicator.

-

Probenecid (an organic anion transporter inhibitor to prevent dye extrusion).

-

Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS).

-

Depolarization Buffer (HBSS with elevated KCl, e.g., 90 mM).

-

Test Compound: 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, dissolved in DMSO to create a stock solution.

-

Positive Control: A known T-type calcium channel blocker (e.g., Mibefradil or Ethosuximide).

-

Vehicle Control: DMSO.

-

Fluorescence Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

-

Cell Plating: Seed the HEK293-Cav3.2 cells into 384-well plates at an appropriate density and incubate for 24-48 hours to allow for adherence and formation of a monolayer.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and probenecid (e.g., 2.5 mM) in the assay buffer.

-

Remove the cell culture medium from the plates and add the dye-loading buffer to each well.

-

Incubate the plates at 37°C for 60 minutes, then at room temperature for 30 minutes to allow for complete de-esterification of the dye.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compound, positive control, and vehicle control in the assay buffer.

-

Add the compound solutions to the respective wells of the cell plate.

-

Incubate at room temperature for 15-30 minutes.

-

-

Fluorescence Measurement:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading.

-

Initiate the automated addition of the depolarization buffer to all wells to stimulate channel opening.

-

Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after depolarization.

-

Normalize the data relative to the controls (Vehicle = 0% inhibition, potent blocker = 100% inhibition).

-

Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Tier 2: Validation and Mechanistic Insight via Patch-Clamp Electrophysiology

Compounds that demonstrate significant activity in the primary HTS should be advanced to a secondary screen using the gold-standard method of patch-clamp electrophysiology. This technique provides direct measurement of the ionic currents through the channels and offers detailed insights into the mechanism of blockade.

Principle of Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique allows for the measurement of the sum of ionic currents flowing through all T-type calcium channels in the membrane of a single cell. A glass micropipette filled with a conductive solution is sealed onto the cell membrane. The membrane patch under the pipette tip is then ruptured, providing electrical access to the cell's interior. The membrane potential is clamped at a specific voltage, and currents are recorded in response to controlled voltage changes.

Detailed Protocol: Whole-Cell Voltage-Clamp Recording

Materials:

-

HEK293 cells expressing the T-type calcium channel of interest.

-

Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer, computer with acquisition software).

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External (extracellular) solution (containing, for example, in mM: 110 BaCl₂, 10 TEAC-Cl, 10 HEPES, 10 Glucose, adjusted to pH 7.4). Barium is often used instead of calcium to increase the current amplitude and reduce calcium-dependent inactivation.

-

Internal (pipette) solution (containing, for example, in mM: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP, adjusted to pH 7.2). Cesium is used to block potassium channels.

-

Test compound and control solutions.

Procedure:

-

Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Cell Preparation: Place a coverslip with the cultured cells into the recording chamber on the microscope stage and perfuse with the external solution.

-

Seal Formation: Approach a cell with the patch pipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip by applying gentle suction to establish the whole-cell recording configuration.

-

Current Recording:

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure T-type channels are in a resting, available state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type currents.

-

Record the baseline currents.

-

-

Compound Application: Perfuse the cell with the external solution containing the test compound at a specific concentration.

-

Post-Compound Recording: After a few minutes of incubation, repeat the voltage-step protocol to record currents in the presence of the compound.

-

Washout: Perfuse the cell with the control external solution to determine if the blocking effect is reversible.

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step before, during, and after compound application.

-

Calculate the percentage of current inhibition at each concentration.

-

Construct a dose-response curve and calculate the IC₅₀.

-

Analyze changes in the current-voltage (I-V) relationship and channel kinetics (activation, inactivation) to understand the mechanism of blockade.

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Screening Data for 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid

| Assay Type | Target | Endpoint | Value (µM) | Positive Control (Ethosuximide) |

| Fluorescence-Based HTS | Cav3.2 | IC₅₀ | [Insert Value] | [Insert Value] |

| Patch-Clamp Electrophysiology | Cav3.2 | IC₅₀ | [Insert Value] | [Insert Value] |

Conclusion and Future Directions

This guide outlines a logical and robust workflow for the initial in vitro anticonvulsant screening of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid. By employing a tiered approach that begins with high-throughput fluorescence-based screening and progresses to detailed electrophysiological characterization, researchers can efficiently and accurately determine the compound's potency and mechanism of action at T-type calcium channels. Positive results from this in vitro cascade, demonstrating potent and selective blockade of T-type calcium channels, would provide a strong rationale for advancing this compound to more complex in vitro models (e.g., primary neuronal cultures or brain slices) and subsequent in vivo anticonvulsant models, such as the Maximal Electroshock (MES) and pentylenetetrazol (PTZ) tests.[6] This structured evaluation is a critical first step in the long and rigorous journey of developing a novel and effective therapeutic agent for epilepsy.

References

-

Brennan, G. P., & Tiwari, A. (2007). Ion channels in epilepsy. Biochemical Society Transactions, 35(5), 1032–1036. [Link]

-

Drugs.com. (n.d.). Succinimide anticonvulsants. Retrieved from [Link]

-

Tringham, E., et al. (2009). A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. ASSAY and Drug Development Technologies, 7(4), 357-371. [Link]

-

Kemp, J. A., & Menzies, J. R. (2023). Ion channels as targets for anti-epileptic drug development. Sygnature Discovery. [Link]

-

World Health Organization. (2023). Epilepsy. [Link]

-

Patsavoudi, E. (2021). The role of neurotransmitters in epileptogenesis: Focus on GABA and glutamate. IntechOpen. [Link]

-

RxList. (2021). How Do Succinimide Anticonvulsants Work?. [Link]

-

Synapse. (2024). What is the mechanism of Methsuximide?. [Link]

-

Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology, 77, 5.29.1-5.29.21. [Link]

-

Beck, H., & Speckmann, E. J. (2014). Ion channels in genetic and acquired forms of epilepsy. Journal of Neurology, 261(1), 2-10. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]